

# Spectroscopic Profile of 2-Butyl-1-dodecanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Butyl-1-dodecanol

Cat. No.: B15184258

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Butyl-1-dodecanol**. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted data and analogous data from structurally similar long-chain alcohols. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of related chemical entities.

## Chemical Structure and Properties

**2-Butyl-1-dodecanol** is a branched-chain primary alcohol, specifically a Guerbet alcohol. These types of alcohols are known for their unique physical and chemical properties, including low volatility, excellent thermal stability, and liquid state over a wide range of temperatures.

Table 1: General Properties of **2-Butyl-1-dodecanol**

Property	Value
Molecular Formula	C <sub>16</sub> H <sub>34</sub> O
Molecular Weight	242.45 g/mol
IUPAC Name	2-Butyl-1-dodecanol
CAS Number	5333-48-2
Structure	

## Spectroscopic Data

The following sections detail the expected spectroscopic data for **2-Butyl-1-dodecanol** based on the analysis of its chemical structure and comparison with analogous compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data for **2-Butyl-1-dodecanol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.5	d	2H	-CH <sub>2</sub> -OH
~1.5	m	1H	-CH(CH <sub>2</sub> OH)-
~1.2-1.4	m	22H	-(CH <sub>2</sub> ) <sub>n</sub> - (in both chains)
~0.9	t	6H	-CH <sub>3</sub> (terminal methyls)

Table 3: Predicted <sup>13</sup>C NMR Spectral Data for **2-Butyl-1-dodecanol**

Chemical Shift (ppm)	Assignment
~65	-CH <sub>2</sub> -OH
~40	-CH(CH <sub>2</sub> OH)-
~32-34	-(CH <sub>2</sub> ) <sub>n</sub> - (carbons adjacent to branch and terminal ends)
~22-30	-(CH <sub>2</sub> ) <sub>n</sub> - (bulk methylene carbons)
~14	-CH <sub>3</sub> (terminal methyls)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **2-Butyl-1-dodecanol**, the key absorption bands are characteristic of a primary alcohol.

Table 4: Expected Infrared (IR) Absorption Bands for **2-Butyl-1-dodecanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200-3500	Strong, Broad	O-H stretch (hydrogen-bonded)
2850-2960	Strong	C-H stretch (aliphatic)
1450-1470	Medium	C-H bend (methylene and methyl)
1050-1070	Strong	C-O stretch (primary alcohol)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The fragmentation of long-chain alcohols is characterized by alpha-cleavage and dehydration.

Table 5: Expected Key Mass Spectrometry Fragments for **2-Butyl-1-dodecanol**

m/z	Interpretation
242	[M] <sup>+</sup> (Molecular Ion)
224	[M-H <sub>2</sub> O] <sup>+</sup> (Loss of water)
185	[M-C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Alpha-cleavage, loss of butyl radical)
143	[M-C <sub>7</sub> H <sub>15</sub> ] <sup>+</sup> (Alpha-cleavage, loss of heptyl radical)
31	[CH <sub>2</sub> OH] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a long-chain alcohol like **2-Butyl-1-dodecanol**.

### NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **2-Butyl-1-dodecanol** in about 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Instrument: 300-500 MHz NMR Spectrometer.
- Parameters:
  - Number of scans: 16-32
  - Relaxation delay: 1-2 seconds
  - Pulse width: 30-45 degrees
  - Spectral width: -2 to 12 ppm

- Reference: Tetramethylsilane (TMS) at 0 ppm.

#### <sup>13</sup>C NMR Acquisition:

- Instrument: 75-125 MHz NMR Spectrometer.
- Parameters:
  - Number of scans: 1024 or more (due to the low natural abundance of <sup>13</sup>C)
  - Relaxation delay: 2-5 seconds
  - Pulse width: 30-45 degrees
  - Spectral width: 0 to 220 ppm
  - Proton decoupling: Broadband decoupling.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Neat Liquid):

- Place one to two drops of neat **2-Butyl-1-dodecanol** onto the surface of a salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top to create a thin liquid film.

#### Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Parameters:
  - Scan range: 4000-400 cm<sup>-1</sup>
  - Number of scans: 16-32
  - Resolution: 4 cm<sup>-1</sup>

- A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

## Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

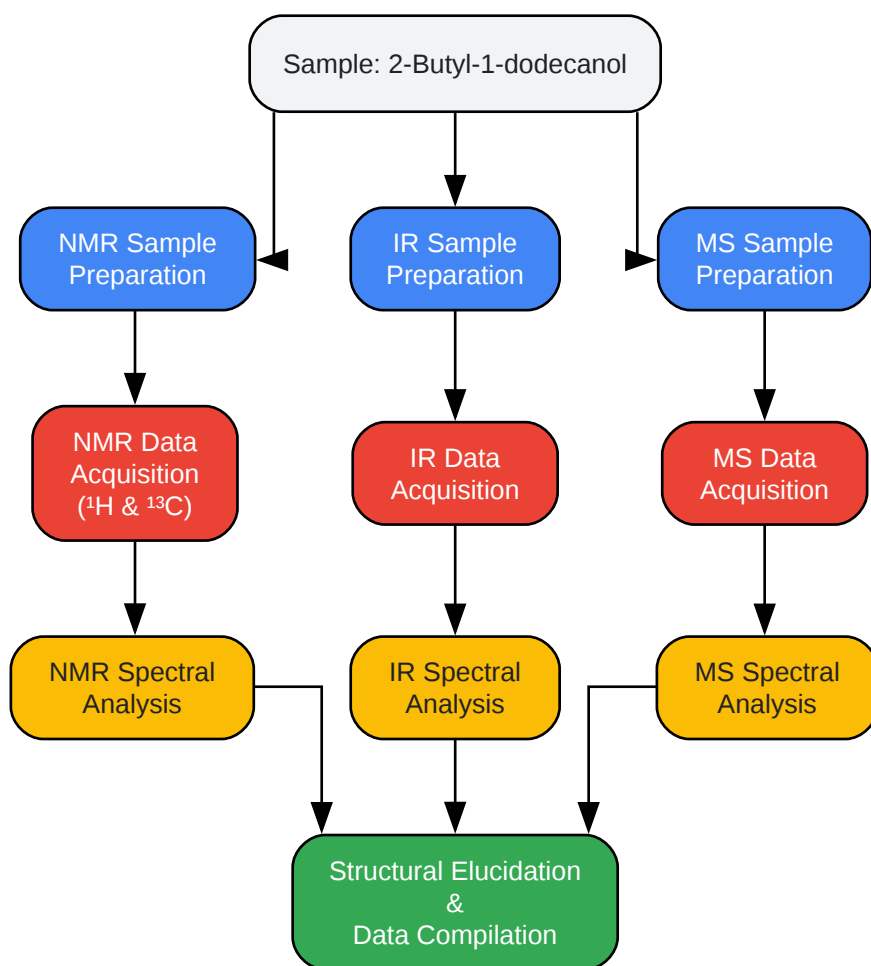
- Dissolve a small amount of **2-Butyl-1-dodecanol** in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS):

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Gas Chromatography (GC) Conditions:
  - Injector temperature: 250 °C
  - Column: A suitable capillary column (e.g., DB-5ms).
  - Oven temperature program: Start at a low temperature (e.g., 50 °C), then ramp up to a high temperature (e.g., 300 °C) to ensure elution.
  - Carrier gas: Helium.
- Mass Spectrometry (MS) Conditions:
  - Ionization mode: Electron Ionization (EI) at 70 eV.
  - Mass range: 40-500 amu.
  - Ion source temperature: 230 °C.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample like **2-Butyl-1-dodecanol**.



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Caption: Workflow for Spectroscopic Analysis.

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